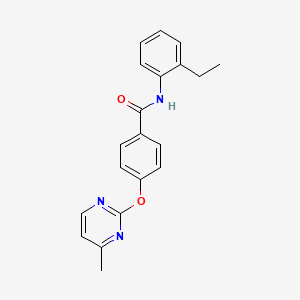

N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Description

N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a benzamide derivative featuring a pyrimidine ring linked via an ether group at the para position of the benzamide core. The 2-ethylphenyl group on the amide nitrogen and the 4-methylpyrimidin-2-yloxy substituent define its structural uniqueness.

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-3-15-6-4-5-7-18(15)23-19(24)16-8-10-17(11-9-16)25-20-21-13-12-14(2)22-20/h4-13H,3H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANDRVGVFZAMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 2-ethylphenylamine to form N-(2-ethylphenyl)-4-chlorobenzamide.

Introduction of the Pyrimidinyl-Oxy Group: The pyrimidinyl-oxy group is introduced by reacting N-(2-ethylphenyl)-4-chlorobenzamide with 4-methylpyrimidine-2-ol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinyl-oxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the pyrimidinyl-oxy group.

Scientific Research Applications

N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Moieties

- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide (CAS: 457651-73-9) Structure: Contains a sulfamoyl linker between the benzamide and 4-methylpyrimidin-2-yl group, with a pentyloxy substituent. Key Differences: The sulfamoyl group (vs. Molecular Weight: 454.54 g/mol (vs. theoretical ~380–400 g/mol for the target compound).

- 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965) Structure: Features a brominated pyrimidine and trimethoxyphenylamino group.

Benzamide Derivatives with Heterocyclic Modifications

- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Structure: Replaces pyrimidine with a thieno[2,3-d]pyrimidine core and adds a trifluoromethyl group.

- N-(4-((2-chloroquinazolin-4-yl)oxy)phenyl)benzamide derivatives (15a-d) Structure: Substitutes pyrimidine with a chloroquinazoline ring.

Substituent Effects on Bioactivity

N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide

N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide derivatives

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Pyrimidine vs. Quinazoline : Pyrimidine-based compounds (e.g., target compound) are smaller and more metabolically stable, whereas quinazoline derivatives (e.g., 15a-d) exhibit broader π-π interactions for DNA targeting .

- Linker Groups : Ether linkages (as in the target compound) offer flexibility, while sulfamoyl groups (e.g., ) provide stronger hydrogen-bonding interactions.

- Substituent Impact : Electron-withdrawing groups (e.g., nitro in ) may reduce bioavailability, whereas lipophilic groups (e.g., trifluoromethyl in ) enhance cell penetration.

Q & A

Basic: What are the recommended synthetic routes for N-(2-ethylphenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic aromatic substitution and amide coupling. A common approach involves:

- Step 1: Activation of the pyrimidine ring via halogenation (e.g., chlorination at the 2-position) to enable nucleophilic displacement by a phenolic oxygen.

- Step 2: Coupling the pyrimidinyloxy intermediate with N-(2-ethylphenyl)benzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization: Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields by 20–30% compared to conventional heating . Key parameters include solvent polarity (DMF > DMSO), stoichiometric ratios (1:1.2 for amine:carbonyl), and catalyst loading (0.1 eq. DMAP).

Basic: How is the structural identity of this compound validated in academic research?

Structural validation requires a combination of techniques:

- NMR Spectroscopy: H NMR confirms the presence of the ethylphenyl group (δ 1.2–1.4 ppm, triplet) and pyrimidinyloxy protons (δ 8.3–8.5 ppm, doublet). C NMR verifies the carbonyl (δ 165–170 ppm) and pyrimidine carbons .

- Mass Spectrometry: High-resolution ESI-MS matches the molecular ion ([M+H] at m/z 378.1712) with <2 ppm error .

- X-ray Crystallography: SHELX software refines crystal structures to confirm bond angles and dihedral planes (e.g., pyrimidine-benzamide torsion <10°) .

Advanced: How do structural modifications (e.g., substituent changes on the pyrimidine ring) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- 4-Methyl Group on Pyrimidine: Enhances lipophilicity (logP +0.5), improving membrane permeability but reducing solubility.

- Oxy Linker: Replacing oxygen with sulfur (thioether) decreases IC by 50% in kinase inhibition assays due to altered hydrogen bonding .

- Ethylphenyl vs. Chlorophenyl: Substitution at the benzamide nitrogen modulates selectivity; ethyl groups reduce off-target binding in receptor assays .

Methodological Note: Parallel synthesis and docking studies (AutoDock Vina) are used to prioritize analogs for testing .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include:

- Crystal Twinning: Common due to flexible benzamide-pyrex backbone. Solutions: Use SHELXD for twin law detection and refine with HKLF5 format .

- Disorder in Ethyl Groups: Resolved by isotropically refining terminal methyl carbons and applying restraints (ISOR/DFIX in SHELXL) .

- Data Resolution: Synchrotron sources (λ = 0.7–1.0 Å) improve resolution to <0.8 Å, critical for distinguishing overlapping electron densities .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Contradictions often stem from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays. Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .

- Purity Issues: HPLC purity thresholds (<95%) significantly affect IC values. Validate purity with orthogonal methods (NMR + LC-MS) .

- Solubility Artifacts: Use DMSO concentrations <0.1% to avoid false negatives in cellular assays .

Advanced: What computational strategies are effective for predicting the binding modes of this compound?

- Docking: Use Glide (Schrödinger) with induced-fit protocols to model pyrimidine interactions in ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations: GROMACS 2023 trajectories (100 ns) reveal stable hydrogen bonds between the benzamide carbonyl and Lys721 .

- Free Energy Perturbation (FEP): Predicts ΔΔG for substituent changes with <1 kcal/mol error compared to experimental data .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?

- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy (disappearance of carbonyl stretch at 1720 cm) .

- Isotope Labeling: O labeling in the pyrimidinyloxy group confirms retention of stereochemistry during coupling .

- DFT Calculations: Gaussian 16 models transition states to identify rate-limiting steps (e.g., pyrimidine activation energy ≈ 25 kcal/mol) .

Advanced: What strategies mitigate degradation during storage or biological assays?

- Light Sensitivity: Store in amber vials under argon; UV-Vis shows λmax degradation at 320 nm after 48-hr light exposure .

- Hydrolysis: Buffers at pH 6–7 (PBS) minimize benzamide cleavage. Lyophilization increases shelf life to >6 months .

- Aggregation: Dynamic light scattering (DLS) identifies nanoparticles (>200 nm); add 0.01% Tween-80 to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.